synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone
synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone
An In-Depth Technical Guide to the Synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical principles and strategic decisions behind the chosen synthetic pathway, ensuring both reproducibility and a deep understanding of the reaction mechanisms. The proposed synthesis is a robust two-step process commencing with the cyclocondensation of cyanoacetone and hydrazine to form the key intermediate, 5-amino-3-methyl-1H-pyrazole. This is followed by a regioselective C4-acylation. This guide details the step-by-step protocols, mechanistic insights, purification techniques, and safety considerations, designed for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern drug discovery, with aminopyrazole derivatives exhibiting a wide spectrum of biological activities.[1] These compounds serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[2] The target molecule, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, incorporates both a nucleophilic amino group and a versatile ketone handle, making it an exceptionally useful synthon for library development and lead optimization campaigns. This guide presents an efficient and well-documented pathway to access this high-value compound.
Retrosynthetic Analysis and Strategy
The synthetic strategy is designed for efficiency and control over regioselectivity. A retrosynthetic analysis reveals a logical two-step approach. The target molecule can be disconnected at the C4-acetyl bond, pointing to a C-acylation reaction as the final step. The precursor for this transformation is the readily accessible 5-amino-3-methyl-1H-pyrazole. This intermediate, in turn, can be constructed from simple, commercially available starting materials via a classical pyrazole synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole
The formation of the pyrazole core is most effectively achieved through the condensation of a β-ketonitrile with hydrazine.[2][3] This reaction is a cornerstone of pyrazole chemistry, proceeding reliably and in high yield. We utilize the reaction between an alkali metal salt of cyanoacetone and a hydrazine salt.[4][5]
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic aminopyrazole ring.
Caption: Key stages in the formation of the aminopyrazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Sodium Cyanoacetone | C₄H₄NNaO | 105.07 | 19591-31-4 | Can be prepared from cyanoacetic acid |
| Hydrazine Monohydrochloride | H₅ClN₂ | 68.51 | 2644-70-4 | Toxic and corrosive . Handle with care. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade recommended. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For precipitation. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For pH adjustment. |
Procedure [4]
-
To a 40% by weight aqueous solution containing 1.0 mol of hydrazinium monohydrochloride, adjust the pH to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.
-
Over a period of 45-60 minutes, meter in 1.0 mol of sodium cyanoacetone while maintaining the reaction temperature at 30-35°C.
-
Allow the mixture to react for an additional 4-5 hours at 35°C.
-
Add 650 mL of toluene to the reaction solution and equip the flask with a Dean-Stark apparatus.
-
Heat the mixture to reflux to remove water via azeotropic distillation until no more water separates.
-
Cool the remaining toluene solution. Add an equal volume of ethanol to precipitate the sodium chloride byproduct.
-
Filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
The crude product is then purified by vacuum distillation (boiling point ~128°C at 2 mmHg) to yield 5-amino-3-methyl-1H-pyrazole as a white to light yellow crystalline powder.[4][6]
Step 2: Regioselective C4-Acylation
The introduction of the acetyl group at the C4 position is the critical step. The pyrazole ring contains multiple potentially reactive sites: the two ring nitrogens (N1, N2) and the exocyclic amino group (C5-NH₂). The C5-amino group is a strong activating group, enhancing the nucleophilicity of the C4 position, making it susceptible to electrophilic substitution. However, direct Friedel-Crafts acylation using a strong Lewis acid like AlCl₃ can be problematic due to the complexation of the catalyst with the basic nitrogen atoms of the pyrazole, potentially deactivating the ring.[7][8]
A more effective and selective method, adapted from the acylation of pyrazolones, utilizes a milder base like calcium hydroxide.[9][10] This approach avoids harsh Lewis acids and favors C-acylation over N-acylation.
Proposed Reaction Mechanism
The calcium hydroxide likely acts as a base to deprotonate the pyrazole and forms a calcium chelate. This chelation complex preferentially exposes the C4 position for electrophilic attack by the acylating agent (acetyl chloride), directing the acylation regioselectively. The base also serves to neutralize the HCl generated during the reaction.[10]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 5-Amino-3-methyl-1H-pyrazole | C₄H₇N₃ | 97.12 | 31230-17-8 | From Step 1. |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 1305-62-0 | Fine powder, anhydrous. |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 75-36-5 | Corrosive, reacts violently with water . |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous. |
| Hydrochloric Acid (dilute) | HCl (aq) | - | 7647-01-0 | ~2M solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |
Procedure (Adapted from[9][10])
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.103 mol) of 5-amino-3-methyl-1H-pyrazole in 150 mL of anhydrous tetrahydrofuran (THF), heating gently if necessary.
-
To the solution, add 15.3 g (0.206 mol, 2.0 equiv.) of calcium hydroxide powder.
-
With vigorous stirring, add 8.9 mL (0.124 mol, 1.2 equiv.) of acetyl chloride dropwise over 10-15 minutes. An exothermic reaction may be observed, and the mixture may thicken.
-
After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 5% Methanol in Dichloromethane).
-
Cool the reaction mixture to room temperature. Pour the thick paste into 200 mL of cold 2M hydrochloric acid to decompose the calcium complex and dissolve inorganic salts.
-
The product should separate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Appearance: Expected to be a crystalline solid.
-
Molecular Formula: C₆H₉N₃O
-
Molecular Weight: 139.16 g/mol [11]
-
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the methyl protons (pyrazole ring), acetyl methyl protons, a broad singlet for the amino (NH₂) protons, and a singlet for the pyrazole NH proton.
-
¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (including the C-4 carbon at a downfield shift due to the acetyl group), and the carbonyl carbon of the acetyl group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amino group, ~3200-3400 cm⁻¹), C=O stretching (ketone, ~1650 cm⁻¹), and C=N/C=C stretching (pyrazole ring).
-
Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 140.
-
Safety and Handling
-
Hydrazine and its salts: Are highly toxic, corrosive, and suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl Chloride: Is highly corrosive and lachrymatory. It reacts violently with water and alcohols. Handle only in a fume hood and ensure all glassware is dry.
-
Acids and Bases: Concentrated acids and bases should be handled with appropriate care and PPE.
Conclusion
The is reliably achieved through a two-step sequence involving the formation of the 5-amino-3-methyl-1H-pyrazole precursor followed by a regioselective, base-mediated C4-acylation. This methodology avoids the use of harsh Lewis acids, providing a practical and efficient route for producing this valuable synthetic intermediate on a laboratory scale. The protocols and mechanistic discussions herein provide a solid foundation for researchers to successfully implement this synthesis.
References
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Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. [Link]
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- Process for the preparation of 3-amino-5-methylpyrazole.
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Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. [Link]
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A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6][12]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. ResearchGate. [Link]
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2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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